![molecular formula C12H14N2O B2539237 [1-(2-feniletil)-1H-pirazol-4-il]metanol CAS No. 1341611-65-1](/img/structure/B2539237.png)
[1-(2-feniletil)-1H-pirazol-4-il]metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a phenylethyl group attached to the pyrazole ring and a hydroxymethyl group at the 4-position.
Aplicaciones Científicas De Investigación
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: : It can be used in the production of agrochemicals and pharmaceutical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Phenylethyl Group: : The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole core reacts with 2-phenylethyl halides.
Industrial Production Methods
In an industrial setting, the synthesis of [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid.
Reduction: : Reduction reactions can reduce the pyrazole ring or the phenylethyl group.
Substitution: : Substitution reactions can replace the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and halides can be used for substitution reactions.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid.
Reduction: : The major products include reduced pyrazole derivatives and phenylethyl alcohols.
Substitution: : The major products depend on the nucleophile used, resulting in various substituted pyrazoles.
Mecanismo De Acción
The mechanism by which [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with various receptors and enzymes, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity.
Comparación Con Compuestos Similares
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: is similar to other pyrazole derivatives, such as 1-phenyl-1H-pyrazole-4-carboxylic acid and 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid . its unique structure, particularly the presence of the hydroxymethyl group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.
List of Similar Compounds
1-phenyl-1H-pyrazole-4-carboxylic acid
1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid
1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid
1-(2-phenylethyl)-1H-pyrazole-4-amine
Propiedades
IUPAC Name |
[1-(2-phenylethyl)pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-10-12-8-13-14(9-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZGALHLBDJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
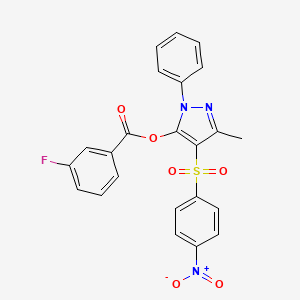
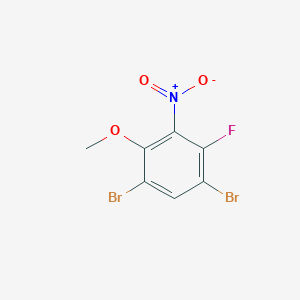
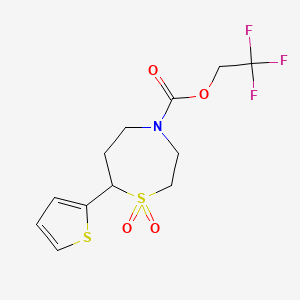
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)
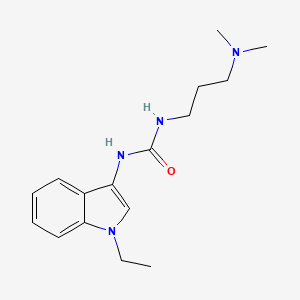
![4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B2539167.png)
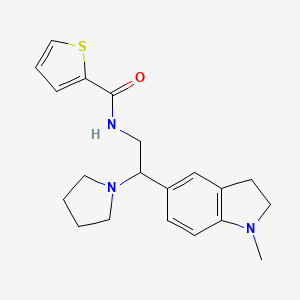
![N-(2-ethylphenyl)-2-[4-(3-methylbutyl)-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]acetamide](/img/structure/B2539171.png)

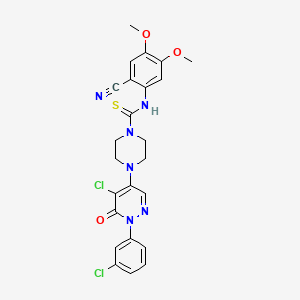
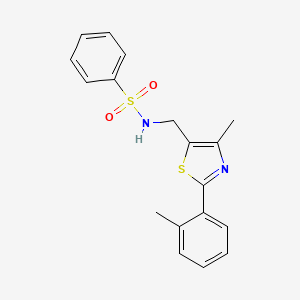
![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)
![4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B2539177.png)
